3-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile
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Overview
Description
3-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile is a fluorinated aromatic compound characterized by the presence of a fluorine atom and a trifluoroethoxy group on a benzene ring, along with a nitrile group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile typically involves the following steps:
Bromination: The starting material, 3-fluorophenol, undergoes bromination to introduce a bromine atom at the para position.
Nucleophilic Substitution: The brominated compound is then treated with trifluoroethanol in the presence of a base to substitute the bromine atom with a trifluoroethoxy group.
Cyanation: Finally, the trifluoroethoxy-substituted compound is subjected to a cyanation reaction to introduce the nitrile group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid
Reduction: 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine
Substitution: N-substituted amides
Scientific Research Applications
3-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorinated probes for imaging and diagnostics.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound towards its targets.
Comparison with Similar Compounds
4-Fluoro-3-(2,2,2-trifluoroethoxy)benzonitrile
3-Fluoro-4-(trifluoromethoxy)benzonitrile
3-Fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid
3-Fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde
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Properties
IUPAC Name |
3-fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO/c10-7-3-6(4-14)1-2-8(7)15-5-9(11,12)13/h1-3H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARKARGXQLVSEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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